2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic hybrid molecule featuring three distinct pharmacophores:
- 1,3,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and bioactivity .
- Indole scaffold: A bicyclic aromatic system prevalent in bioactive molecules, including serotonin analogs .
Hydrazide cyclization: Formation of the 1,3,4-oxadiazole ring via refluxing hydrazides with agents like cyanogen bromide (BrCN) or carbon disulfide (CS₂) .
Characterization employs 1H NMR, 13C NMR, IR, and mass spectrometry to confirm structural integrity, as seen in related compounds .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-2-21-24-25-23(29-21)20-14-17-9-4-6-12-19(17)27(20)15-22(28)26-13-7-10-16-8-3-5-11-18(16)26/h3-6,8-9,11-12,14H,2,7,10,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWIMKVWUMHCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes . The final step involves coupling the oxadiazole-indole intermediate with tetrahydroquinoline under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that integrates both indole and oxadiazole moieties. This unique structure has led to its investigation in various fields of scientific research, particularly in medicinal chemistry, due to its potential biological activities.
The compound has shown promise in several biological applications:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For example:
- A study demonstrated that derivatives of oxadiazole could inhibit the growth of colon carcinoma cell lines (HCT116), with cell viability dropping significantly at specific concentrations (see Table 1).
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
This suggests that the compound may interfere with critical cellular pathways involved in cancer progression.
Antimicrobial and Antifungal Properties
The dual nature of the indole and oxadiazole rings enhances its antimicrobial activity. It has been studied for its efficacy against various bacterial and fungal strains, making it a candidate for new antibiotic development.
Material Science Applications
Beyond medicinal chemistry, this compound is being explored for applications in material science:
- Its electronic properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs), showcasing versatility beyond biological applications.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Anticancer Studies : Research conducted by Abdelrehim et al. highlighted the cytotoxic effects of similar oxadiazole derivatives on cancer cell lines.
- Antimicrobial Efficacy : Investigations into the antimicrobial properties have revealed its potential as a new class of antibiotics against resistant strains.
- Material Science Innovations : Studies on the electronic properties have indicated its applicability in organic electronics, particularly in enhancing the performance of LEDs.
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and indole moieties are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key Observations
Oxadiazole Ring Formation: The target compound likely adopts cyanogen bromide (BrCN) or carbon disulfide (CS₂) -mediated cyclization, as seen in . These reagents promote hydrazide-to-oxadiazole conversion under reflux. Chloramine-T is utilized in quinoline-linked oxadiazoles for oxidative cyclization, yielding 61–75% efficiency .
Biological Relevance: Indole-oxadiazole hybrids exhibit antimicrobial and anticonvulsant activities, though specific data for the target compound is lacking .
Substituent Impact: 5-Ethyl group on oxadiazole may enhance lipophilicity and bioavailability compared to amine () or thiol () substituents. Tetrahydroquinoline vs.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s structure allows modular substitution, enabling optimization of pharmacokinetic properties (e.g., replacing ethyl with bulkier groups for enhanced binding).
- Characterization Consistency : NMR and IR data across analogues confirm reliable structural elucidation for such hybrids .
- Unanswered Questions : Biological activity data (e.g., IC₅₀ values, toxicity) for the target compound remains unexplored in the provided evidence.
Biological Activity
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that integrates both indole and oxadiazole structures. These structural motifs are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 354.4 g/mol. The structure includes an indole moiety connected to a 5-ethyl-1,3,4-oxadiazole and a tetrahydroquinoline group. The presence of these heterocycles suggests potential interactions with various biological targets.
Biological Activity Overview
Research has shown that compounds containing oxadiazole rings exhibit a wide spectrum of biological activities including:
- Anticancer : Many oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : Some derivatives possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial : The oxadiazole scaffold has been linked to antibacterial and antifungal activities.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with oxadiazole rings have shown inhibitory effects on enzymes such as topoisomerase I and histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival .
- Interaction with Receptors : The indole structure is known for its ability to interact with various receptors in the body, potentially influencing signaling pathways related to cancer and inflammation .
Antiproliferative Activity
A study evaluating the antiproliferative effects of oxadiazole derivatives found that several compounds showed significant cytotoxicity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT116 (colorectal carcinoma). For instance, derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications on the oxadiazole or indole rings can significantly enhance biological activity. For example, substituents on the oxadiazole ring have been shown to increase potency against cancer cell lines .
Case Study 1: Anticancer Activity
In a recent study, a series of synthesized 1,2,4-oxadiazole derivatives were tested for their anticancer properties. One derivative demonstrated an IC50 value of 1.143 µM against renal cancer cells, indicating high selectivity and potency .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of related compounds found that certain derivatives could reduce inflammation markers in vitro, suggesting their utility in treating inflammatory conditions .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 9.27 | Topoisomerase I inhibition |
| Anticancer | HCT116 | 2.76 | HDAC inhibition |
| Anti-inflammatory | RAW 264.7 macrophages | N/A | Reduction of TNF-alpha levels |
Q & A
Q. What are the recommended synthetic routes for preparing 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one?
The compound’s synthesis involves multi-step protocols due to its heterocyclic architecture. Key steps include:
- Oxadiazole ring formation : Cyclization of hydrazides with carbon disulfide under reflux (e.g., 6 h in ethanol with KOH, as in oxadiazole-thiol synthesis) .
- Indole functionalization : Coupling reactions at the indole C-2 position using acetic acid-mediated reflux (3–5 h) to introduce substituents .
- Tetrahydroquinoline conjugation : Amide/ketone bond formation via nucleophilic acyl substitution, requiring inert atmospheres to prevent oxidation .
Purification often employs recrystallization from DMF/acetic acid mixtures .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly for indole, oxadiazole, and tetrahydroquinoline moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal studies resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrazolone derivatives) .
Q. What preliminary biological screening assays are suitable for this compound?
Initial activity assessments include:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the oxadiazole group’s metal-binding capacity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole-indole intermediate?
Yield improvement strategies:
- Catalyst screening : Sodium acetate in acetic acid enhances cyclization efficiency for oxadiazoles .
- Reaction monitoring : TLC (e.g., silica gel, ethyl acetate/hexane) identifies side products early .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) while maintaining purity .
Q. How to resolve contradictions in reported biological activities across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
- Structural analogs : Compare activity trends across derivatives to identify pharmacophores (e.g., ethyl vs. methyl oxadiazole substituents) .
- Computational docking : Use PDB structures (e.g., kinase targets) to model binding interactions and explain potency variations .
Q. What methodologies assess the compound’s pharmacokinetic (PK) properties?
- Metabolic stability : Liver microsome assays quantify CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
- Blood-brain barrier (BBB) penetration : Parallel artificial membrane permeability assays (PAMPA) predict CNS availability .
Q. How to design experiments for mechanism-of-action (MoA) elucidation?
- Transcriptomics/proteomics : RNA-seq or SILAC-based profiling identifies dysregulated pathways post-treatment .
- Target deconvolution : Photoaffinity labeling with a radiolabeled analog isolates binding proteins .
- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics to purified targets .
Methodological Notes
- Handling precautions : Store under nitrogen to prevent oxidation of the tetrahydroquinoline moiety .
- Data reproducibility : Use randomized block designs for biological assays to minimize batch effects .
- Contradiction mitigation : Cross-validate spectral data (NMR, MS) with computational tools (e.g., ACD/Labs) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
